molecular formula C18H20N4O B2577552 5-methyl-3-phenyl-N-(tetrahydrofuran-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine CAS No. 850901-24-5

5-methyl-3-phenyl-N-(tetrahydrofuran-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine

Cat. No. B2577552
CAS RN: 850901-24-5
M. Wt: 308.385
InChI Key: LDKZFHKLCPFTPM-UHFFFAOYSA-N
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Description

“5-methyl-3-phenyl-N-(tetrahydrofuran-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine” is a chemical compound. It belongs to the class of organic compounds known as phenylpyrimidines . These are polycyclic aromatic compounds containing a benzene ring linked to a pyrimidine ring through a CC or CN bond . Pyrimidine is a 6-membered ring consisting of four carbon atoms and two nitrogen centers at the 1- and 3- ring positions .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, a family of pyrazolo[1,5-a]pyrimidines has been synthesized using simpler and greener synthetic methodologies . The synthesis of these compounds involves the use of electron-donating groups (EDGs) at position 7 on the fused ring, which improves both the absorption and emission behaviors .

Scientific Research Applications

Synthesis and Structural Analysis

The synthesis of pyrazolo[1,5-a]pyrimidine derivatives has been a subject of interest due to their potential biological activities. Studies have explored various synthetic routes and structural analyses to understand the relationship between the compound's structure and its activity. For instance, the synthesis of new pyrazole and antibacterial pyrazolopyrimidine derivatives has been reported, demonstrating significant antibacterial activity (Rahmouni et al., 2014). Another study focused on the synthesis, characterization, and X-Ray crystal study of pyrazole derivatives, identifying antitumor, antifungal, and antibacterial pharmacophore sites (Titi et al., 2020).

Antimicrobial Applications

The antimicrobial potential of pyrazolo[1,5-a]pyrimidine derivatives has been extensively investigated. For example, a study synthesized and evaluated new antimicrobial additives based on pyrimidine derivatives for surface coating and printing ink paste, showing very good antimicrobial effects (El‐Wahab et al., 2015). Another research synthesized compounds that exhibited significant antibacterial activity, highlighting the importance of these compounds in developing new antibacterial agents (Sener et al., 2017).

Anticancer and Enzyme Inhibition

Pyrazolo[1,5-a]pyrimidine derivatives have also shown promise as anticancer and enzyme inhibitory agents. A study synthesized novel pyrazolopyrimidines derivatives as anticancer and anti-5-lipoxygenase agents, displaying potent activities against cancer cells and enzyme inhibition (Rahmouni et al., 2016).

Corrosion Inhibition

Apart from biomedical applications, pyrazolo[1,5-a]pyrimidine derivatives have been studied for their corrosion inhibition properties. A study evaluated the corrosion inhibition performance of these compounds, finding them effective in protecting C-steel surfaces in acidic conditions (Abdel Hameed et al., 2020).

Mechanism of Action

    Target of Action

    Compounds with pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds have been studied as inhibitors of Cyclin-dependent kinase 2 (CDK2), a protein that plays a crucial role in cell cycle regulation .

    Mode of Action

    These compounds interact with CDK2, inhibiting its activity and thus affecting cell cycle progression

    Biochemical Pathways

    By inhibiting CDK2, these compounds can affect the cell cycle, particularly the transition from the G1 phase to the S phase. This can lead to cell cycle arrest and apoptosis .

    Result of Action

    The inhibition of CDK2 can lead to cell cycle arrest and apoptosis, which can be beneficial in the treatment of diseases characterized by uncontrolled cell proliferation, such as cancer .

Biochemical Analysis

Biochemical Properties

5-methyl-3-phenyl-N-(tetrahydrofuran-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with purine-related enzymes, given its structural similarity to purine analogs . These interactions can lead to enzyme inhibition or activation, affecting the overall biochemical pathways in which these enzymes are involved. Additionally, the compound’s interaction with proteins can influence protein folding and stability, further impacting cellular functions.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, particularly those related to purine metabolism . It can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function. The compound’s impact on cellular processes includes alterations in cell cycle progression, apoptosis, and differentiation.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound can bind to enzyme active sites, leading to inhibition or activation of enzymatic activity . It may also interact with DNA and RNA, influencing gene expression and protein synthesis. These molecular interactions are crucial for understanding the compound’s overall mechanism of action and its potential therapeutic applications.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider, as they can influence its long-term effects on cellular function . Studies have shown that the compound remains stable under specific conditions, but its degradation products may have different biological activities. Long-term exposure to the compound can lead to cumulative effects on cellular processes, which are essential for understanding its potential therapeutic and toxicological implications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enzyme inhibition or activation, without causing significant toxicity At higher doses, the compound can lead to adverse effects, including toxicity and disruption of normal cellular functions

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to purine metabolism . The compound interacts with enzymes and cofactors involved in these pathways, influencing metabolic flux and metabolite levels. These interactions can lead to changes in the overall metabolic profile of cells, affecting their function and viability.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments. Understanding the transport and distribution mechanisms is essential for predicting the compound’s bioavailability and potential therapeutic effects.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications The compound may be directed to specific compartments or organelles, where it exerts its biological activity

properties

IUPAC Name

5-methyl-N-(oxolan-2-ylmethyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O/c1-13-10-17(19-11-15-8-5-9-23-15)22-18(21-13)16(12-20-22)14-6-3-2-4-7-14/h2-4,6-7,10,12,15,19H,5,8-9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDKZFHKLCPFTPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=NN2C(=C1)NCC3CCCO3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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